N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c20-17(18(7-1-2-8-18)16-4-3-9-23-16)19-11-13-5-6-14-15(10-13)22-12-21-14/h3-6,9-10H,1-2,7-8,11-12H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPALGKSCOBEDRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound is characterized by:
- Benzo[d][1,3]dioxole moiety : Known for its presence in various pharmacologically active compounds.
- Thiophene ring : Contributes to the electronic properties of the compound.
- Cyclopentanecarboxamide backbone : Provides a flexible structure that can be optimized for biological targets.
These structural components suggest that this compound may exhibit a range of biological activities.
The unique combination of functional groups in this compound may influence its interaction with biological targets. Potential mechanisms include:
- Inhibition of Enzymes : Similar compounds have shown the ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression.
- Antimicrobial Properties : The thiophene ring is associated with antimicrobial activity in other derivatives.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(benzo[d][1,3]dioxol-5-yl)-n-(phenyl)cyclopropanecarboxamide | Benzo[d][1,3]dioxole with cyclopropane | Histone deacetylase inhibition |
| 2-thiophenecarboxylic acid derivatives | Thiophene ring | Antimicrobial properties |
| Cyclopentanecarboxamides | Cyclopentane backbone | Various biological activities |
Case Studies and Research Findings
Recent studies have investigated the biological effects of related compounds, providing insights into potential applications for this compound:
- Anticancer Activity : A study demonstrated that derivatives of benzodioxole exhibited significant cytotoxic effects against breast cancer cell lines (MCF-7 and SKBR-3), suggesting potential applications in cancer therapy .
- Neuropharmacological Effects : Research on similar compounds indicated their ability to affect the central nervous system, hinting at possible neuroleptic properties .
- Antimicrobial Efficacy : Compounds containing thiophene rings have been shown to possess antimicrobial properties against various pathogens, indicating that this compound could be explored for antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
A comparison of key structural analogs is summarized in Table 1.
Table 1. Structural and Functional Group Comparisons
Key Observations:
- Core Flexibility : The cyclopentanecarboxamide core in the target compound and offers conformational rigidity compared to the acetamide-based analogs (e.g., C26, SW-C165) .
- Substituent Diversity : The thiophene ring in the target compound may enhance π-π stacking interactions in biological targets, whereas brominated analogs (C26, SW-C165) could improve electrophilic reactivity .
Key Observations:
Q & A
Q. What are the common synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide, and how are intermediates purified?
The compound can be synthesized via amide bond formation between 1-(thiophen-2-yl)cyclopentanecarboxylic acid and benzo[d][1,3]dioxol-5-ylmethanamine. Key steps include:
- Activation of the carboxylic acid using coupling agents like oxalyl chloride or EDCI/HOBt .
- Nucleophilic substitution under reflux conditions in solvents such as DCM or DMF .
- Purification via column chromatography (e.g., CHCl₃/CH₃OH mixtures) or recrystallization .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- X-ray crystallography (using SHELXL for refinement) confirms stereochemistry and packing patterns .
- NMR spectroscopy (¹H/¹³C) identifies substituents on the cyclopentane and benzodioxole moieties .
- LC-HRMS validates molecular weight and purity (>95%) .
Q. What preliminary biological screening assays are recommended for this compound?
- Enzyme inhibition assays : Butyrylcholinesterase (BuChE) or acetylcholinesterase (AChE) inhibition, following protocols from studies on structurally related benzodioxole derivatives .
- Cellular assays : Antitumor activity evaluation via MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values) be resolved?
- Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm target engagement .
- Analyze stereochemical purity via chiral HPLC, as impurities in diastereomers may skew results .
- Validate assay conditions (pH, temperature) to ensure reproducibility, referencing protocols from T-type Ca²⁺ channel studies .
Q. What computational strategies are effective for designing analogs with improved target selectivity?
- Perform docking studies (e.g., AutoDock Vina) using crystallographic data from related targets (e.g., BuChE PDB entries) .
- Apply QSAR models to optimize substituents on the thiophene or benzodioxole groups, leveraging datasets from uPAR or orexin receptor antagonists .
Q. How can crystallographic challenges (e.g., twinning or poor diffraction) be addressed during structure determination?
- Use SHELXD for experimental phasing and Mercury CSD for void analysis to identify solvent channels or disordered regions .
- Optimize crystal growth via vapor diffusion with PEG-based precipitants, as demonstrated in studies on similar carboxamides .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Rodent models for neuropathic pain or hyperlipidemia, given the compound’s structural similarity to cannabinoid receptor inverse agonists and lipid-lowering agents .
- Monitor bioavailability using LC-MS/MS, with protocols adapted from dual orexin receptor antagonist studies .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
